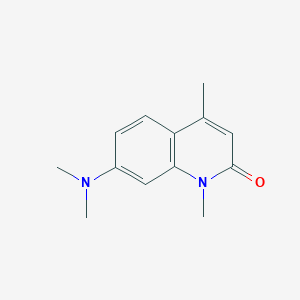
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one: is a quinoline derivative known for its unique chemical structure and properties This compound features a dimethylamino group at the 7th position and two methyl groups at the 1st and 4th positions of the quinoline ring, along with a ketone group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Methylation: The methyl groups at the 1st and 4th positions can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one varies depending on its application:
Anti-Cancer: It may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival.
Anti-Microbial: It can disrupt microbial cell membranes or interfere with essential microbial enzymes.
Anti-Inflammatory: It may inhibit the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar core structure but lacking the dimethylamino and methyl groups.
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinolin-2(1H)-one: A simpler derivative with only the ketone group at the 2nd position.
Uniqueness
7-(Dimethylamino)-1,4-dimethylquinolin-2(1H)-one is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
57980-11-7 |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
7-(dimethylamino)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-9-7-13(16)15(4)12-8-10(14(2)3)5-6-11(9)12/h5-8H,1-4H3 |
InChI-Schlüssel |
MOTSWJLBAODOIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




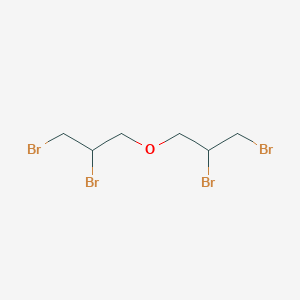
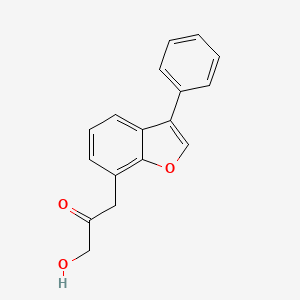
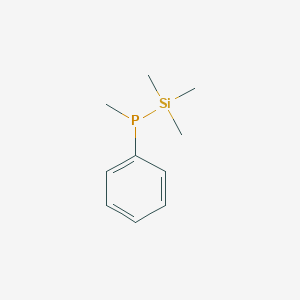
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
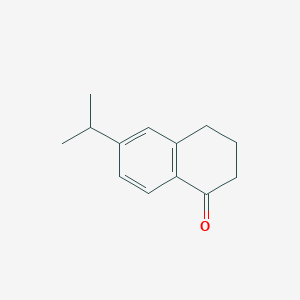
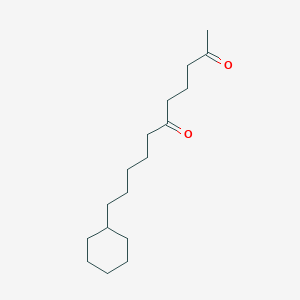

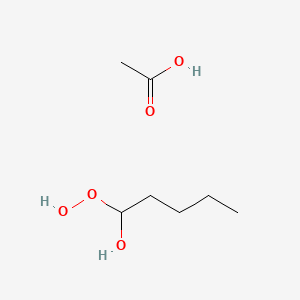
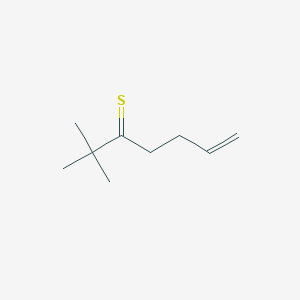
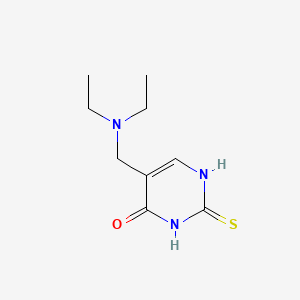
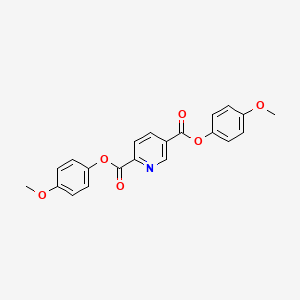
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)
